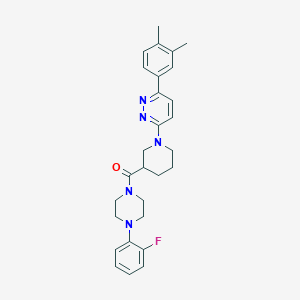
3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyridine ring and a piperidine ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The two rings are connected by an oxygen atom and a sulfur atom is attached to the piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods such as catalytic protodeboronation of pinacol boronic esters and addition of Grignard reagents to pyridine N-oxides .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyridine ring and a piperidine ring connected by an oxygen atom . The sulfur atom is likely attached to the piperidine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, similar compounds often undergo reactions such as catalytic protodeboronation .Applications De Recherche Scientifique
Pharmaceutical Development
3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine is a valuable scaffold in the development of new pharmaceuticals. Its piperidine moiety is a common feature in many drugs due to its ability to enhance bioavailability and metabolic stability . This compound can be used to design novel therapeutic agents targeting a range of diseases, including neurological disorders and cancers.
Neuropharmacology
In neuropharmacology, this compound is explored for its potential as a central nervous system (CNS) agent. The piperidine ring is known to interact with various neurotransmitter receptors, making it a candidate for developing treatments for conditions such as schizophrenia, depression, and Alzheimer’s disease . Its ability to cross the blood-brain barrier further enhances its utility in this field.
Agricultural Chemistry
3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine has applications in agricultural chemistry as a potential pesticide or herbicide. Its unique chemical structure allows it to interfere with specific biological pathways in pests or weeds, providing an effective means of crop protection . Research is ongoing to optimize its efficacy and environmental safety.
Material Science
In material science, this compound is investigated for its role in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in creating catalysts for various chemical reactions . Additionally, it can be incorporated into polymers to enhance their mechanical and thermal properties.
Analytical Chemistry
The compound is also valuable in analytical chemistry, particularly in the development of new analytical reagents and sensors. Its unique reactivity can be harnessed to detect specific ions or molecules in complex mixtures . This application is crucial for environmental monitoring, clinical diagnostics, and industrial process control.
Synthetic Organic Chemistry
In synthetic organic chemistry, 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine serves as a versatile intermediate. Its functional groups allow for various chemical modifications, making it a building block for synthesizing more complex molecules . This versatility is particularly useful in drug discovery and development, where rapid synthesis of diverse compounds is essential.
Propriétés
IUPAC Name |
3-chloro-4-(1-methylsulfonylpiperidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-18(15,16)14-6-2-3-9(8-14)17-11-4-5-13-7-10(11)12/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIIYIGVZIFZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2697743.png)




![3,5-Dimethyl-1-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2697752.png)

![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2697754.png)
![5-((tetrahydro-2H-pyran-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2697755.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2697756.png)

![N-(2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2697760.png)
![5-(Benzylamino)-12-fluoro-6-oxa-17-thia-3,9-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B2697761.png)
